molecular formula C14H13ClF3N5O3 B12510877 1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-(4,6-dimethoxypyrimidin-2-yl)urea

1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-(4,6-dimethoxypyrimidin-2-yl)urea

Cat. No.: B12510877
M. Wt: 391.73 g/mol
InChI Key: WAUYUJFMBRIRQC-UHFFFAOYSA-N
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Description

1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-(4,6-dimethoxypyrimidin-2-yl)urea is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups, and a pyrimidine ring substituted with methoxy groups. The unique structure of this compound makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-(4,6-dimethoxypyrimidin-2-yl)urea typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a suitable urea derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-(4,6-dimethoxypyrimidin-2-yl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-(4,6-dimethoxypyrimidin-2-yl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-(4,6-dimethoxypyrimidin-2-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.

    4,6-Dimethoxypyrimidine: Another precursor used in the synthesis.

    N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methyl-1-phenoxyformohydrazide: A related compound with similar structural features.

Uniqueness

Its ability to undergo diverse chemical reactions and its interaction with biological targets make it a valuable compound for research and development .

Properties

Molecular Formula

C14H13ClF3N5O3

Molecular Weight

391.73 g/mol

IUPAC Name

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-3-(4,6-dimethoxypyrimidin-2-yl)urea

InChI

InChI=1S/C14H13ClF3N5O3/c1-25-10-4-11(26-2)22-12(21-10)23-13(24)20-6-9-8(15)3-7(5-19-9)14(16,17)18/h3-5H,6H2,1-2H3,(H2,20,21,22,23,24)

InChI Key

WAUYUJFMBRIRQC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)NC(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl)OC

Origin of Product

United States

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